3-(Benzyloxy)-5-chloro-4-fluorophenol
Overview
Description
3-(Benzyloxy)-5-chloro-4-fluorophenol is an organic compound that features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-chloro-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that has substituents at the desired positions.
Benzylation: The phenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Halogenation: The chlorination and fluorination steps are carried out using appropriate halogenating agents like thionyl chloride for chlorination and Selectfluor for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-chloro-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen atoms or the benzyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated or debenzylated phenols.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
3-(Benzyloxy)-5-chloro-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-chloro-4-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of biological pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-chlorophenol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-(Benzyloxy)-5-fluorophenol: Lacks the chlorine atom, which may influence its chemical properties.
3-(Benzyloxy)-4-fluoro-5-chlorophenol: Similar structure but different positioning of the halogen atoms.
Uniqueness
3-(Benzyloxy)-5-chloro-4-fluorophenol is unique due to the specific arrangement of the benzyl ether, chlorine, and fluorine groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-fluoro-5-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQJXOTIDUCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258432 | |
Record name | Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881292-68-7 | |
Record name | Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881292-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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